molecular formula C9H16O2 B14604150 1-Hydroxy-7-methyloct-6-EN-3-one CAS No. 59633-06-6

1-Hydroxy-7-methyloct-6-EN-3-one

Cat. No.: B14604150
CAS No.: 59633-06-6
M. Wt: 156.22 g/mol
InChI Key: GPXGUXXMIXUMSC-UHFFFAOYSA-N
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Description

1-Hydroxy-7-methyloct-6-EN-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group, a double bond, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methyloct-6-EN-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-7-methyloct-6-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxy-7-methyloct-6-EN-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism by which 1-Hydroxy-7-methyloct-6-EN-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 8-Hydroxy-6-methyloct-6-en-3-one
  • 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

Comparison: 1-Hydroxy-7-methyloct-6-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

59633-06-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-hydroxy-7-methyloct-6-en-3-one

InChI

InChI=1S/C9H16O2/c1-8(2)4-3-5-9(11)6-7-10/h4,10H,3,5-7H2,1-2H3

InChI Key

GPXGUXXMIXUMSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)CCO)C

Origin of Product

United States

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